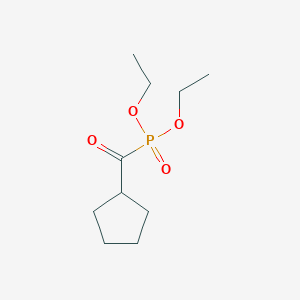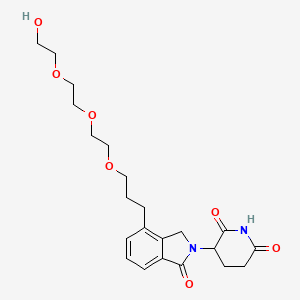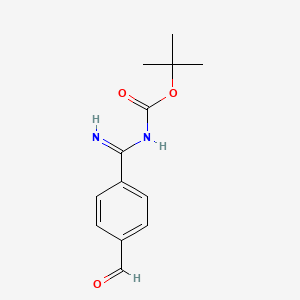
3,4',5-Trifluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’,5-Trifluoro-1,1’-biphenyl is a chemical compound with the molecular formula C12H7F3 It is a biphenyl derivative where three fluorine atoms are substituted at the 3, 4’, and 5 positions of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3,4’,5-Trifluoro-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This method uses 3,4,5-trifluorophenylboronic acid and a suitable aryl halide as starting materials. The reaction is typically catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of 3,4’,5-Trifluoro-1,1’-biphenyl can be scaled up using similar Suzuki-Miyaura coupling reactions. The process involves optimizing reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction conditions ensures the economic viability and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4’,5-Trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The biphenyl structure can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3,4’,5-Trifluoro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the design and fabrication of advanced materials with specific properties, such as liquid crystals for display technologies
Mechanism of Action
The mechanism of action of 3,4’,5-Trifluoro-1,1’-biphenyl depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-3’,4’,5’-trifluoro-1,1’-biphenyl
- 3-(difluoromethyl)-N-(3’,4’,5’-trifluoro-[1,1’-biphenyl]-2-yl)
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
3,4’,5-Trifluoro-1,1’-biphenyl is unique due to the specific positions of the fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .
Properties
Molecular Formula |
C12H7F3 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
1,3-difluoro-5-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7F3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H |
InChI Key |
SEMLETCZFGYMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)






![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)


![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)


